(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol is a chemical compound that belongs to the class of pyrrolopyridines, which are heterocyclic compounds containing nitrogen in their rings. This compound is notable for its potential pharmaceutical applications, particularly as a Janus kinase inhibitor, which is relevant in the treatment of various inflammatory and autoimmune diseases. The structural formula of this compound is and it has been studied for its biological activities and synthetic methodologies.
The compound can be classified under organic compounds, specifically as a pyrrolidine derivative. It is also associated with medicinal chemistry due to its role as a bioactive molecule. The synthesis and applications of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol have been documented in various scientific literature, including patents and research articles that explore its pharmacological properties and synthetic routes .
The synthesis of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol can be achieved through several methods, primarily involving the reaction of pyrrolopyridine derivatives with appropriate reagents under controlled conditions. One effective approach includes the use of ruthenium catalysts for hydrogenation processes that yield methanol derivatives from corresponding ketones or aldehydes .
In one synthesis route, a pyridinyl aryl methanol derivative is produced using a ruthenium-diamine-diphosphine complex as a catalyst in an enantioselective hydrogenation reaction. The substrate-to-catalyst ratio and temperature are crucial parameters influencing the yield and selectivity of the reaction .
The molecular structure of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol features a pyrrolopyridine core with an ethyl group attached at the nitrogen position and a hydroxymethyl group at the 4-position. This configuration contributes to its biological activity.
Key structural data include:
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol can participate in various chemical reactions typical for alcohols and heterocycles. These include:
For instance, in oxidation reactions, reagents such as chromium trioxide or PCC (Pyridinium chlorochromate) can be used to convert the alcohol into an aldehyde or ketone .
The mechanism of action of (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol primarily involves its interaction with Janus kinases (JAKs). By inhibiting JAK activity, this compound may modulate signaling pathways associated with inflammation and immune responses.
Upon binding to JAKs, it prevents phosphorylation of signal transducers and activators of transcription (STATs), thereby disrupting inflammatory signaling cascades . This mechanism underlies its potential therapeutic applications in conditions like rheumatoid arthritis.
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to characterize these properties accurately .
(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol finds applications primarily in medicinal chemistry as a potential therapeutic agent due to its JAK inhibitory activity. It is being explored for use in treating autoimmune diseases like rheumatoid arthritis and other inflammatory conditions. Additionally, its synthetic methodologies contribute to the development of novel compounds with enhanced biological activities .
The 7-azaindole (pyrrolo[2,3-b]pyridine) core serves as a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indoles and purines, enabling targeted kinase inhibition while modulating physicochemical properties. Two principal synthetic strategies dominate the construction of C4-hydroxymethylated derivatives:
Sequential Cross-Coupling Approach: The most reliable method involves chemoselective Suzuki-Miyaura coupling at the C2-position of 4-chloro-2-iodo-1-(protected)-pyrrolo[2,3-b]pyridine, followed by C4 functionalization. Pd₂(dba)₃ catalysis enables selective mono-arylation at C2 (over diarylation) with arylboronic acids, achieving 68–75% yields for intermediates like 14a-b [2]. This selectivity stems from the enhanced reactivity of C2–I bonds versus C4–Cl bonds toward oxidative addition. Subsequent Buchwald-Hartwig amination or nucleophilic substitution at C4 requires N1-protection (e.g., SEM, benzenesulfonyl) to prevent side reactions [2].
Direct Hydroxymethylation Challenges: Alternative routes involving late-stage hydroxymethylation of preformed pyrrolopyridines face significant regioselectivity hurdles. Electrophilic substitution favors C3 over C4, while lithiation-mediated approaches suffer from poor functional group tolerance. The 4-position's electron deficiency further complicates direct C–H functionalization, making stepwise halogenation/cross-coupling indispensable [9].
Table 1: Comparison of Core Scaffold Assembly Strategies
Strategy | Key Step | Advantage | Limitation | Yield Range |
---|---|---|---|---|
Suzuki-Buchwald Sequence | C2 Suzuki → C4 Substitution | High chemoselectivity, Scalable | Requires N-protection | 60–75% |
Amination-Coupling Sequence | C4 Amination → C2 Iodination | Early C4 functionalization | Low-yielding iodination step (<15%) | 6–33% |
Direct C–H Hydroxymethylation | Electrophilic substitution | Atom-economical | Poor regiocontrol (C3 vs C4) | Not reported |
N1-Ethylation is critical for modulating the scaffold’s electronics, solubility, and binding affinity. Key methodologies include:
Alkylation of Azaindole Anions: Deprotonation at N1 using NaH or LiTMP in THF/DMF, followed by treatment with ethyl iodide or ethyl tosylate, affords N1-ethylated products in 70–85% yield. This method requires strict anhydrous conditions to avoid hydrolysis of sensitive intermediates [1] [3].
Phase-Transfer Catalysis (PTC): For acid-sensitive substrates, ethylation using ethyl bromide with tetrabutylammonium bromide (TBAB) in biphasic toluene/NaOH(aq) systems provides 82–90% yields. PTC minimizes epimerization and enables room-temperature reactions, crucial for chiral auxiliaries [3].
Reductive Amination Alternative: Although less common, reductive amination of pyrrolopyridin-1(2H)-ones using acetaldehyde/NaBH₃CN offers a route to N-ethyl derivatives under mild conditions, avoiding strong bases [1].
Critical Consideration: Over-alkylation at C3 is a significant side reaction (5–15%) due to the ambident nucleophilicity of the pyrrolopyridine system. Careful stoichiometry control (1.0–1.2 eq ethylating agent) and low temperatures (0°C) suppress this pathway [1].
Introduction of the hydroxymethyl group exploits two primary strategies centered on C4 halogen displacement:
Borohydride Reduction of Esters: Methyl 1-ethylpyrrolo[2,3-b]pyridine-4-carboxylate undergoes reduction using NaBH₄ in THF/MeOH (4:1) at 0°C→RT. This method provides 80–88% yield of the primary alcohol with minimal over-reduction (<2%). LiBH₄ in THF enhances selectivity further but requires extended reaction times (12–16 h) [8].
Lithium Aluminum Hydride (LiAlH₄): For robust substrates lacking reducible functionalities, LiAlH₄ in anhydrous THF at 0°C reduces 4-carboxylates or 4-carboxaldehydes efficiently (85–92% yield). Quenching protocol is critical: Sequential addition of ethyl acetate (to destroy excess LiAlH₄) followed by Rochelle’s salt solution prevents retro-reduction [4] [6].
Chemoselectivity Challenges: Competing reduction of C2–C3 double bonds or N-deethylation can occur with stronger reductants (e.g., DIBAL-H). Steric shielding by the N1-ethyl group slightly improves selectivity compared to NH analogs. For halogenated substrates (e.g., 4-chloro), Pd-catalyzed carbonylation followed by borohydride reduction offers a viable alternative [9].
Table 2: Hydroxymethylation Methods Comparison
Substrate | Reductant | Conditions | Yield (%) | Byproducts |
---|---|---|---|---|
Methyl 1-ethyl-7-azaindole-4-carboxylate | NaBH₄ | THF/MeOH (4:1), 0°C→RT | 80–88 | Aldehyde (<3%) |
1-Ethyl-7-azaindole-4-carbaldehyde | NaBH₄ | THF, 0°C | 75–82 | Over-reduction (<1%) |
Ethyl 1-ethyl-7-azaindole-4-carboxylate | LiAlH₄ | THF, 0°C, 2h | 85–92 | Dechlorinated product (<5%) |
Preserving alcohol integrity during multi-step syntheses requires orthogonal protecting groups:
Silyl Ethers (TBS/TIPS): Protection with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF (25°C, 6 h) delivers TBS ethers in >90% yield. Deprotection employs TBAF in THF (quantitative) or HF-pyridine for acid-stable substrates. Drawbacks include siloxane formation and sensitivity to fluoride sources in later stages [7].
Acetate Esters: Acetylation using Ac₂O/pyridine (RT, 2 h) provides esters hydrolyzed by LiOH in THF/H₂O (3:1, 0°C→RT, 1–2 h, 88–95% yield). This method avoids nucleophilic side reactions but risks N-dealkylation under prolonged basic conditions [8].
SEM Group Complications: While 2-(trimethylsilyl)ethoxymethyl (SEM) protects N1 effectively, its removal from alcohols using TFA or ZnBr₂ risks formaldehyde release, triggering tricyclic side products via hydroxymethyl dimerization [2]. Mitigation: Replace SEM with acetyl for alcohol protection when N1-ethylation precedes hydroxymethylation.
Innovative Approach: Micellar deprotection using TPGS-750-M/perfluoro-1-butanesulfonyl fluoride enables selective deprotection of silyl ethers without affecting acid-labile groups (e.g., tert-Boc), achieving 90–95% yields in water [7].
Though (1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol itself is achiral, its C1’-hydroxyethyl analogs or α-substituted derivatives require enantioselective methods:
Enzymatic Kinetic Resolution: Lipase B from Candida antarctica (CAL-B) resolves racemic 1-(1-hydroxyethyl)pyrrolo[2,3-b]pyridin-4-yl)methanol derivatives via acetylation. Vinyl acetate in MTBE (25°C, 24 h) provides enantiomerically enriched acetates (ee >98%) and alcohols (ee 85–90%) with s = 25–30 [5].
Transition-Metal Catalysis: Ru(II)-Pheox complexes catalyze asymmetric transfer hydrogenation of 1-acetyl-7-azaindol-4-yl ketones, delivering chiral alcohols with 88–94% ee. This method benefits from low catalyst loading (0.5–2 mol%) but requires inert atmospheres [3].
Atroposelective Suzuki Coupling: For axially chiral biaryl derivatives (e.g., 2-aryl-1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanols), Pd/xyl-BINAP systems achieve 90–95% ee via dynamic kinetic resolution during C2-arylation. The N1-ethyl group enhances rotational barrier stability [10].
Table 3: Enantioselective Methods for Chiral Analog Synthesis
Strategy | Catalyst/System | Substrate | ee (%) | Application Scope |
---|---|---|---|---|
Enzymatic Resolution | CAL-B / vinyl acetate | rac-1-(1’-Hydroxyethyl) derivatives | 85–98 | Broad substrate tolerance |
Asymmetric Hydrogenation | Ru(II)/Pheox | 1-Ethyl-4-acetyl derivatives | 88–94 | Ketone reduction only |
Atroposelective Coupling | Pd/xyl-BINAP | 2-Aryl-4-hydroxymethyl derivatives | 90–95 | Axially chiral biaryls |
CAS No.: 11088-09-8
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2